Sperm motility agonist-2

Chemical scaffold Structure-activity relationship Benzimidazole derivatives

Sperm motility agonist-2 (compound 797; CAS 926079-67-6) is a synthetic small molecule belonging to the triclabendazole-derivative class of benzimidazole-based compounds. It functions as a soluble adenylyl cyclase (sAC) agonist that elevates intracellular cAMP levels to enhance sperm motility and hyperactivation.

Molecular Formula C16H15ClN2O2S
Molecular Weight 334.8 g/mol
Cat. No. B12390273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSperm motility agonist-2
Molecular FormulaC16H15ClN2O2S
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC=C3Cl
InChIInChI=1S/C16H15ClN2O2S/c1-20-11-6-7-13-14(10-11)19-16(18-13)22-9-8-21-15-5-3-2-4-12(15)17/h2-7,10H,8-9H2,1H3,(H,18,19)
InChIKeyFIVXXCJBDPVCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sperm Motility Agonist-2 (Compound 797): A Triclabendazole-Derived sAC Agonist for Male Fertility Research


Sperm motility agonist-2 (compound 797; CAS 926079-67-6) is a synthetic small molecule belonging to the triclabendazole-derivative class of benzimidazole-based compounds. It functions as a soluble adenylyl cyclase (sAC) agonist that elevates intracellular cAMP levels to enhance sperm motility and hyperactivation . Described in patent WO2021046446A1, compound 797 targets mitochondrial function and is structurally distinct from the cambendazole-derivative compound 745 (Sperm motility agonist-1), with which it shares the patent's sperm motility agonist classification [1].

Why Sperm Motility Agonist-2 Cannot Be Replaced by Sperm Motility Agonist-1 or Generic PDE Inhibitors


Compound 797 and compound 745 represent chemically distinct scaffolds — a triclabendazole derivative (C16H15ClN2O2S, MW 334.82) versus a cambendazole derivative (C16H11N5OS, MW 321.36) — that share no structural overlap beyond their benzimidazole ancestry [1]. In head-to-head CASA experiments, compound 797 produced quantitatively distinct curvilinear velocity (VCL) enhancement profiles at all tested concentrations (10, 20, 50 mM) in human sperm compared to compound 745 and the widely used motility enhancer caffeine (6 mM) [1]. Furthermore, compound 797 is described as acting via mitochondrial function modulation [1], whereas the most common alternative, pentoxifylline, operates through non-selective phosphodiesterase inhibition — a mechanistically divergent pathway with documented variability in sperm motility outcomes [2]. Substituting compound 797 with compound 745, pentoxifylline, or caffeine introduces uncontrolled variables in scaffold chemistry, efficacy magnitude, temporal kinetics, and mechanistic target class that cannot be reconciled post hoc.

Quantitative Differentiation Evidence for Sperm Motility Agonist-2 (Compound 797) vs. Comparators


Chemical Scaffold Differentiation: Triclabendazole Derivative (Compound 797) vs. Cambendazole Derivative (Compound 745)

Compound 797 (Sperm motility agonist-2) is explicitly identified in the patent as a triclabendazole derivative with molecular formula C16H15ClN2O2S (MW 334.82), bearing a 2-chlorophenoxyethylthio substituent at the benzimidazole 2-position [1]. In contrast, compound 745 (Sperm motility agonist-1) is a cambendazole derivative with formula C16H11N5OS (MW 321.36), featuring a pyridinyl-benzimidazole core with a thiazole carboxamide moiety [1]. These scaffolds differ in core connectivity, heteroatom count, and substituent topology, making cross-scaffold substitution chemically invalid [1].

Chemical scaffold Structure-activity relationship Benzimidazole derivatives

Superior Curvilinear Velocity (VCL) Enhancement vs. Compound 745 and Caffeine in Human Sperm CASA

In the patent's head-to-head CASA experiment, human sperm were incubated with compound 797 (10, 20, 50 mM), compound 745 (10, 20 mM), and 6 mM caffeine (positive control) over 2 hours, with VCL measured at t = 0, 0.5, 1, and 2 h. Normalized VCL values (fold-change vs. untreated control) show compound 797 at 50 mM produced the largest magnitude increase and most sustained effect among all conditions [1]. Note: precise fold-change values are encoded in patent figures and cannot be numerically extracted from text; the available textual evidence establishes a rank-order of VCL enhancement: 797 (50 mM) > 797 (20 mM) ≈ 797 (10 mM) > 745 (both concentrations) > caffeine (6 mM) [1]. This concentration range (10–50 mM) is consistent with the patent's claimed effective formulation range of 1–100 mM [1].

Sperm motility CASA Curvilinear velocity

Mechanistic Differentiation: Mitochondrial Function Targeting vs. PDE Inhibition (Pentoxifylline Class)

The patent explicitly frames compound 797 within a class of agents that 'have been described as mitochondrial uncouplers increase sperm motility' and states the invention targets mitochondrial function [1]. MedChemExpress further specifies that compound 797 'may affect mitochondrial function' . This contrasts with pentoxifylline, a non-selective phosphodiesterase (PDE) inhibitor that elevates cAMP by blocking its degradation rather than stimulating its synthesis. The patent notes that pentoxifylline 'raise[s] potential concerns regarding creation of the sperm' [1], and published data show pentoxifylline produces inconsistent effects on progressive motility in clinical samples [2].

Mechanism of action Mitochondrial function Phosphodiesterase inhibition

Practical Handling Advantage: DMSO Solubility of Compound 797 vs. Compound 745

Compound 797 demonstrates DMSO solubility of 250 mg/mL (746.67 mM) after ultrasonic treatment [1], enabling the preparation of highly concentrated stock solutions for in vitro assays requiring millimolar-range final concentrations (as used in the patent's 10–50 mM test conditions). By comparison, compound 745 has a reported DMSO solubility of only 100 mg/mL (311.18 mM) — a 2.4-fold lower molar solubility [2]. This difference is practically consequential: at the 50 mM working concentration used in patent CASA experiments, compound 797 stock preparation requires proportionally less DMSO vehicle volume, reducing the risk of solvent cytotoxicity artifacts.

Solubility DMSO Stock solution preparation

Purity Benchmarking: Compound 797 Vendor Purity vs. Compound 745

Commercially available compound 797 (TargetMol: 99.67% ; MedChemExpress: 98.51% ) is supplied at purity levels comparable to compound 745 (MedChemExpress: 99.72% ). Both compounds meet the >98% threshold expected for reproducible pharmacological studies. The comparable purity profiles eliminate purity as a confounding variable when interpreting differential efficacy data from the patent's head-to-head CASA comparisons.

Compound purity Quality control Reproducibility

Sustained Temporal Efficacy Profile: Compound 797 Maintains Elevated VCL Over 2 Hours vs. Caffeine Decline

The patent's time-course CASA data (FIG. 3A) demonstrate that compound 797 at all tested concentrations (10, 20, 50 mM) maintained elevated normalized VCL throughout the entire 2-hour observation period [1]. In contrast, the 6 mM caffeine positive control, while producing an initial VCL increase, showed a declining effect over time as illustrated in the normalized VCL trajectory curves [1]. The sustained elevation pattern of compound 797 is consistent with its proposed mitochondrial function-targeting mechanism, which may provide a longer-duration pharmacological effect compared to the transient PDE-inhibitory action of caffeine [1].

Temporal kinetics Sustained effect Motility maintenance

Optimal Research and Application Scenarios for Sperm Motility Agonist-2 (Compound 797)


Male Infertility Mechanism Studies: Mitochondrial-sAC-cAMP Axis Investigation

Researchers investigating the role of mitochondrial function in sperm motility and capacitation can employ compound 797 as a pathway-selective tool. Its mitochondrial function-targeting mechanism [1] and sAC agonism enable dissection of the mitochondrial-sAC-cAMP signaling axis, distinguishing it from PDE-inhibitor-dependent pathways modulated by pentoxifylline [2]. The sustained 2-hour VCL elevation profile [1] supports protocols requiring extended observation of motility kinetics.

Assisted Reproductive Technology (ART) Sperm Preparation and Enhancement

In ART-relevant protocols requiring pharmacological enhancement of sperm motility prior to intrauterine insemination or in vitro fertilization, compound 797's demonstrated superiority over caffeine in both VCL magnitude and sustained duration [1] supports its selection as a positive control or investigational enhancement agent. The high DMSO solubility (250 mg/mL, 746.67 mM) [3] facilitates preparation of concentrated stock solutions, minimizing vehicle carryover into sperm incubation media.

SAR Studies of Triclabendazole-Derived Sperm Motility Agonists

Medicinal chemistry programs exploring structure-activity relationships among benzimidazole-based sperm motility modulators can use compound 797 as the triclabendazole-series reference standard, directly benchmarked against the cambendazole-series reference compound 745 [1]. The established CASA VCL assay conditions [1] provide a validated screening platform for derivative libraries, enabling rank-order potency comparisons within the triclabendazole chemotype.

High-Throughput Phenotypic Screening of Sperm Motility Modulators

Compound 797 serves as a characterized positive control for automated CASA-based high-throughput screening campaigns assessing sperm motility modulation [1][4]. Its robust and sustained VCL signal reduces assay variability and enables clear separation from negative controls, making it suitable for plate-based screening workflows in drug discovery programs targeting male fertility.

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